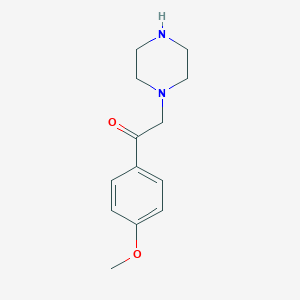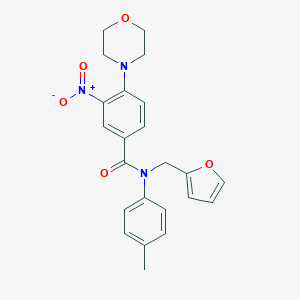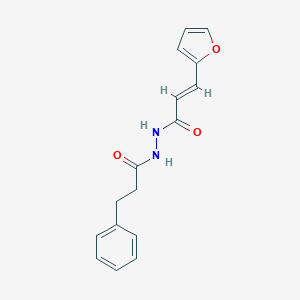
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a piperazine ring, and a pyridine moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the chloro-substituted quinoline reacts with piperazine derivatives.
Addition of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, which can be achieved using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of microorganisms or the proliferation of cancer cells. The exact pathways and molecular targets may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Piperazine Derivatives: Compounds with a piperazine ring, used in various pharmaceutical applications.
Uniqueness
5-Chloro-7-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)quinolin-8-ol is unique due to its combination of functional groups, which impart a wide range of biological activities
特性
IUPAC Name |
5-chloro-7-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O/c1-18-7-9-19(10-8-18)25(21-17-22(27)20-5-4-12-29-24(20)26(21)32)31-15-13-30(14-16-31)23-6-2-3-11-28-23/h2-12,17,25,32H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDQEZSOXMZIBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B362406.png)
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone](/img/structure/B362411.png)
![[(2,7-Disulfamoylfluoren-9-ylidene)amino]urea](/img/structure/B362414.png)
![Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362434.png)
![5-methyl-7-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362436.png)


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-chloro-3-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362460.png)
